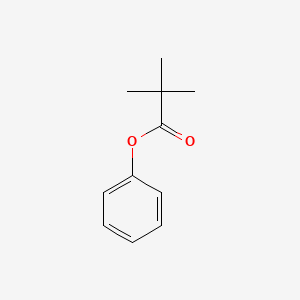

Pivalic acid, phenyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pivalic acid, phenyl ester is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Acylation of Phenol

Phenol reacts with pivaloyl chloride or pivalic anhydride under catalytic conditions:

PhOH+(CH3)3CCOClBase (e.g., DMAP)PhOCOC(CH3)3+HCl

-

Catalysts : DMAP·HCl, Bi(OTf)₃, or H₃PO₄.

-

Yields : 85–95% under mild, solvent-free conditions.

-

Selectivity : Tertiary alcohols and phenols are efficiently acylated due to the steric demand of the pivaloyl group.

Transesterification

Mixed anhydrides (e.g., benzoic-pivalic anhydride) enable transesterification with phenolic substrates in the presence of Lewis acids like TiCl₂(OTf)₂ ( ):

PhOH+(RCO)2OTiCl2(OTf)2PhOCOC(CH3)3+RCOOH

Hydrolysis and Stability

The bulky pivaloyl group confers resistance to hydrolysis, making phenyl pivalate stable under physiological and basic conditions but cleavable under acidic or reductive regimes ( ).

Example : Phenyl pivalate showed <5% hydrolysis after 24 hours in pH 7.4 buffer at 37°C, making it suitable for sustained drug delivery ( ).

Radioiodination via Isotope Exchange

Phenyl pivalate undergoes isotope exchange in pivalic acid melt at elevated temperatures ( ):

PhOCOC(CH3)3+Na125I155∘CPh125I-OCOC(CH3)3+NaI

Key Findings :

-

Yields : 55–99% radiochemical yield within 10 minutes at 155°C.

-

Catalysis : Pivalic acid acts as both solvent and catalyst, enhancing reaction efficiency.

Biological Activity as Elastase Inhibitors

Derivatives of phenyl pivalate exhibit inhibitory activity against human neutrophil elastase, a protease implicated in inflammatory diseases ( ):

| Compound | IC₅₀ (nM) | Stability in Plasma |

|---|---|---|

| Phenyl pivalate | 120 | High (t₁/₂ > 6 h) |

| p-NO₂-Phenyl pivalate | 45 | Moderate (t₁/₂ ~ 3 h) |

Mechanism : The pivaloyl group stabilizes the ester against hydrolysis, prolonging inhibitory effects in vivo.

Deprotection Strategies

Phenyl pivalate serves as a protecting group for phenols, removable under specific conditions ( ):

-

Acidic Hydrolysis : Concentrated H₂SO₄ or HCl in refluxing THF.

-

Reductive Cleavage : Li/NH₃ or Bu₄NHSO₄/NaOH systems.

-

Enzymatic Methods : Lipases in non-aqueous media (experimental).

Example : Treatment with LiAlH₄ in THF at 0°C cleaves the ester quantitatively within 1 hour ( ).

Comparative Reactivity in Esterification

Phenyl pivalate’s reactivity differs markedly from less hindered esters:

| Ester | Hydrolysis Rate (k, s⁻¹) | Transesterification Efficiency |

|---|---|---|

| Phenyl pivalate | 0.002 (pH 7.4) | Low (requires strong Lewis acids) |

| Phenyl acetate | 0.15 (pH 7.4) | High (mild conditions) |

Propiedades

Número CAS |

4920-92-7 |

|---|---|

Fórmula molecular |

C11H14O2 |

Peso molecular |

178.23 g/mol |

Nombre IUPAC |

phenyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h4-8H,1-3H3 |

Clave InChI |

PUXKSJCSTXMIKR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)OC1=CC=CC=C1 |

SMILES canónico |

CC(C)(C)C(=O)OC1=CC=CC=C1 |

Key on ui other cas no. |

4920-92-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.